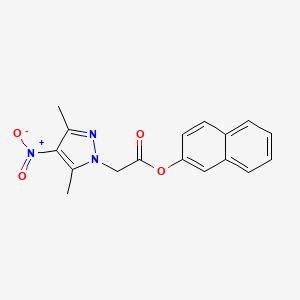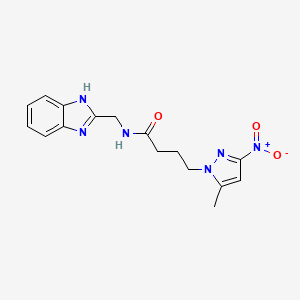
2-naphthyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate
Übersicht
Beschreibung
2-naphthyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate, also known as NDPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. NDPA is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 327.33 g/mol.
Wissenschaftliche Forschungsanwendungen
2-naphthyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate has been studied for its potential applications in a variety of scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, 2-naphthyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In neuroscience, 2-naphthyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate has been studied for its potential as a neuroprotective agent and for its ability to modulate neurotransmitter release. In immunology, 2-naphthyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate has been shown to have anti-inflammatory effects and to modulate the immune response.
Wirkmechanismus
The exact mechanism of action of 2-naphthyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate is not fully understood, but it is thought to act through multiple pathways. In cancer cells, 2-naphthyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate has been shown to induce apoptosis and inhibit cell proliferation by downregulating various signaling pathways, including the PI3K/Akt/mTOR pathway. In neurons, 2-naphthyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate has been shown to modulate the release of neurotransmitters such as glutamate and GABA by interacting with presynaptic receptors. In immune cells, 2-naphthyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate has been shown to inhibit the production of pro-inflammatory cytokines and to modulate the activity of immune cells such as macrophages and T cells.
Biochemical and Physiological Effects:
2-naphthyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2-naphthyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate has been shown to induce cell cycle arrest, inhibit cell migration and invasion, and promote apoptosis. In neurons, 2-naphthyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate has been shown to modulate synaptic transmission, enhance neuronal survival, and protect against oxidative stress. In immune cells, 2-naphthyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate has been shown to inhibit the production of pro-inflammatory cytokines and to modulate the activity of immune cells such as macrophages and T cells.
Vorteile Und Einschränkungen Für Laborexperimente
2-naphthyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate has several advantages for lab experiments, including its high solubility in organic solvents, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, 2-naphthyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate also has some limitations, including its high cost and the lack of information on its long-term safety.
Zukünftige Richtungen
There are several future directions for research on 2-naphthyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate. One area of interest is the development of 2-naphthyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate derivatives with improved pharmacological properties, such as increased potency or selectivity. Another area of interest is the investigation of the potential of 2-naphthyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-naphthyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate and to determine its long-term safety and efficacy in humans.
Eigenschaften
IUPAC Name |
naphthalen-2-yl 2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-11-17(20(22)23)12(2)19(18-11)10-16(21)24-15-8-7-13-5-3-4-6-14(13)9-15/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGNAPQNJZOJHBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)OC2=CC3=CC=CC=C3C=C2)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![8-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B4326207.png)
![9-chloro-N,N-diethyl-6-oxo-6H-pyrido[1,2-a]quinazoline-8-sulfonamide](/img/structure/B4326212.png)
![2-chloro-8-(2,3-dihydro-1H-indol-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B4326213.png)
![2,9-dichloro-N-(4-methoxyphenyl)-N-methyl-6-oxo-6H-pyrido[1,2-a]quinazoline-8-sulfonamide](/img/structure/B4326215.png)
![9-chloro-N-(4-methoxyphenyl)-N,3-dimethyl-6-oxo-6H-pyrido[1,2-a]quinazoline-8-sulfonamide](/img/structure/B4326217.png)
![4-amino-8-(1,3-benzodioxol-5-yl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.0~2,18~.0~3,16~.0~6,15~.0~9,14~]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile](/img/structure/B4326223.png)
![4-amino-8-(4-nitrophenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.0~2,18~.0~3,16~.0~6,15~.0~9,14~]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile](/img/structure/B4326226.png)
![4-(2,3-dimethoxyphenyl)-6-(4-fluorobenzyl)-3,4-dihydropyrido[3',2':5,6]pyrimido[1,2-a]benzimidazole-2,5(1H,6H)-dione](/img/structure/B4326240.png)
![1-(4-tert-butylphenyl)-3-(4-ethoxyphenyl)-3-[(4-fluorophenyl)amino]propan-1-one](/img/structure/B4326264.png)

